3,3-Dimethyl-1,5,5a,6,9,9a-hexahydro-3H-6,9-methano-2,4-benzodioxepine
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Overview
Description
3,3-Dimethyl-1,5,5a,6,9,9a-hexahydro-3H-6,9-methano-2,4-benzodioxepine is a complex organic compound characterized by its unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,5,5a,6,9,9a-hexahydro-3H-6,9-methano-2,4-benzodioxepine typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, where the formation of the benzodioxepine ring is a critical step. Common reagents used in the synthesis include strong acids or bases, catalysts, and solvents that facilitate the reaction conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1,5,5a,6,9,9a-hexahydro-3H-6,9-methano-2,4-benzodioxepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3,3-Dimethyl-1,5,5a,6,9,9a-hexahydro-3H-6,9-methano-2,4-benzodioxepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Dimethyl-1,5,5a,6,9,9a-hexahydro-3H-6,9-methano-2,4-benzodioxepine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9,10,10-Hexachloro-1,5,5a,6,9,9a-hexahydro-6,9-methano-2,4,3-benzodioxathiepine-3-oxide: Known for its insecticidal properties.
6-Hydroxy-5a,9-dimethyl-3-methylene-3a,4,5,5a,6,7,9a,9b-octahydronaphtho[1,2-b]furan-2(3H)-one: Studied for its potential biological activities.
Properties
CAS No. |
143088-13-5 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5,5-dimethyl-4,6-dioxatricyclo[7.2.1.02,8]dodec-10-ene |
InChI |
InChI=1S/C12H18O2/c1-12(2)13-6-10-8-3-4-9(5-8)11(10)7-14-12/h3-4,8-11H,5-7H2,1-2H3 |
InChI Key |
YYPJACUXIKHSMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2C3CC(C2CO1)C=C3)C |
Origin of Product |
United States |
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